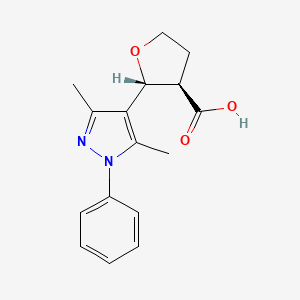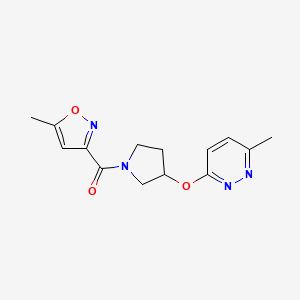
8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one is a synthetic compound belonging to the class of isoquinolines. It is a heterocyclic compound with a fused ring structure composed of one oxygen and two nitrogen atoms. 8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one has been extensively studied due to its potential applications in medicinal chemistry, organic synthesis, and materials science.
Applications De Recherche Scientifique
8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one has been studied for its potential applications in medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one has been used as a starting material for the synthesis of a variety of biologically active molecules. In organic synthesis, 8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one has been used as a reagent for the synthesis of a variety of heterocyclic compounds. In materials science, 8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one has been used as a starting material for the synthesis of a variety of polymers materials.
Mécanisme D'action
The mechanism of action of 8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes involved in the metabolism of drugs. In addition, 8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one has been shown to inhibit the activity of certain receptors in the central nervous system, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one have not been extensively studied. However, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, suggesting that it may have a pharmacological effect. In addition, 8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one has been shown to inhibit the activity of certain receptors in the central nervous system, suggesting that it may have a therapeutic effect.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one in laboratory experiments include its low cost, easy availability, and its ability to be used in a variety of synthetic reactions. The major limitation of 8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
The potential future directions for 8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one include further research into its mechanism of action, its potential therapeutic and pharmacological effects, and its potential applications in medicinal chemistry, organic synthesis, and materials science. In addition, further research into the synthesis of 8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one and its derivatives is also needed to explore its potential use in a variety of synthetic reactions. Finally, further research is needed to explore the potential toxicity of 8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one and its derivatives.
Méthodes De Synthèse
The synthesis of 8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one is achieved through the nucleophilic substitution reaction of 3-nitro-3,4-dihydroisoquinolin-1(2H)-one with bromine in the presence of a base. The reaction is carried out in anhydrous conditions at room temperature and yields a white crystalline product. The reaction can be monitored by thin layer chromatography (TLC) and the product can be isolated by column chromatography.
Propriétés
IUPAC Name |
8-bromo-3,3-dimethyl-2,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)6-7-4-3-5-8(12)9(7)10(14)13-11/h3-5H,6H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXNCVXLTIPWPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=CC=C2)Br)C(=O)N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-1-methyl-N-(3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2390875.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390876.png)
![N-[2-(4-Chloro-3-fluoro-2-morpholin-4-ylanilino)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2390877.png)


![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide](/img/structure/B2390880.png)

![methyl N-(4-ethylphenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)glycinate](/img/structure/B2390885.png)
![7-chloro-3-(morpholin-4-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2390887.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2390890.png)
![N,N-dimethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2390892.png)
